molecular formula C12H10ClFN2O2 B13722636 Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate

Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate

Cat. No.: B13722636
M. Wt: 268.67 g/mol
InChI Key: SHMACFNBQHTGIR-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinazoline structure enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a solvent like ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the quinazoline ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to control temperature, pressure, and reaction time. The scalability of the synthesis process is crucial for large-scale production, and green chemistry principles may be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkyl or aryl groups, while oxidation and reduction can lead to quinazoline derivatives with varying oxidation states .

Scientific Research Applications

Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Chloroquinazoline-4-acetate
  • Ethyl 2-Fluoroquinazoline-4-acetate
  • 2-Chloro-5-fluoroquinazoline

Uniqueness

Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate is unique due to the simultaneous presence of both chlorine and fluorine atoms in its structure. This dual substitution enhances its chemical stability, reactivity, and potential biological activities compared to similar compounds with only one halogen atom .

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-11-7(14)4-3-5-8(11)15-12(13)16-9/h3-5H,2,6H2,1H3

InChI Key

SHMACFNBQHTGIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl

Origin of Product

United States

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